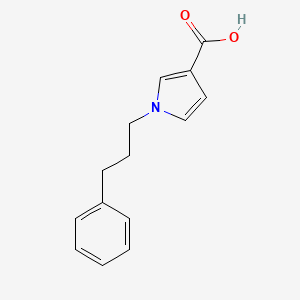

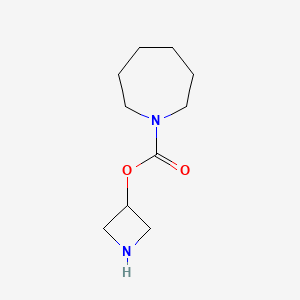

![molecular formula C11H13BrN2O2S2 B1470153 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1820590-82-6](/img/structure/B1470153.png)

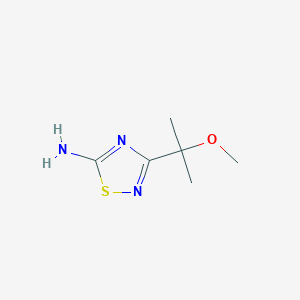

3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide

Übersicht

Beschreibung

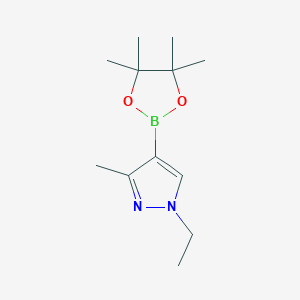

“3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C25H23N3O5S3 . It is a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole core is substituted at the 3-position with an allyl group and at the 6-position with a methylsulfonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 758.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . It also has a molar refractivity of 146.1±0.5 cm3, a polar surface area of 146 Å2, and a molar volume of 396.5±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antidepressant and Anticonvulsant Effects

This compound, as part of the benzo[d]thiazol derivatives, has been investigated for its potential antidepressant and anticonvulsant effects. Studies suggest that certain derivatives can show a significant decrease in immobility duration in forced swimming tests, indicating antidepressant activity, and display anticonvulsant effects in maximal electroshock seizure tests .

Biochemistry Research: Antiproliferative Properties

In biochemistry research, the benzo[d]thiazol scaffold has been utilized to design derivatives with antiproliferative properties against various human cancer cell lines. This indicates the potential of such compounds in the development of new anticancer drugs .

Environmental Science: Microbial Metabolite Analysis

Derivatives of benzo[d]thiazol have been isolated from the fermentation broth of Antarctic-derived fungi, showcasing the compound’s relevance in studying microbial metabolites and their unique molecular-biological mechanisms .

Materials Science: Temperature-Controlled Synthesis

The compound’s framework has been applied in materials science for temperature-controlled synthesis processes. This includes the development of novel materials through intermolecular annulations that are pivotal in creating advanced materials with specific properties .

Industrial Applications: Carbonic Anhydrase Inhibitory Activity

In industrial applications, benzo[d]thiazol derivatives have been synthesized to exhibit carbonic anhydrase inhibitory activity. This activity is important in various physiological processes like respiration, gas exchange, and pH regulation, which can be harnessed for industrial enzyme applications .

Zukünftige Richtungen

While specific future directions for this compound were not found in the available literature, benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, potential biological activities, and applications in drug development .

Eigenschaften

IUPAC Name |

6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRSFLCJJHLBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

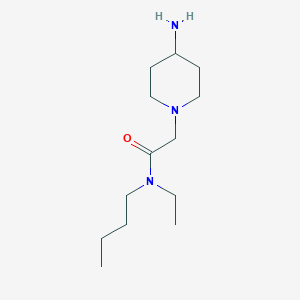

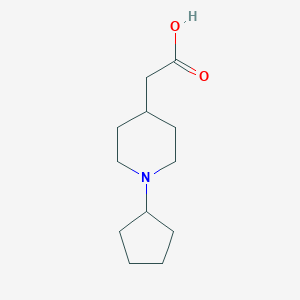

![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)